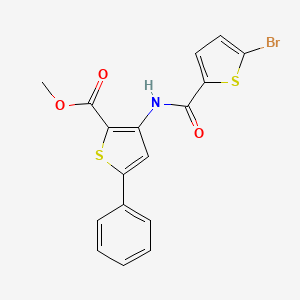

methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a structurally complex thiophene derivative with three distinct substituents:

- Position 2: A methyl ester (-COOCH₃).

- Position 3: An amido group (-NH-C(O)-) linked to a 5-bromo-thiophene-2-yl moiety.

- Position 5: A phenyl group (-C₆H₅).

Molecular Formula: C₁₇H₁₂BrNO₃S₂ Molecular Weight: ~422.28 g/mol (calculated).

Properties

IUPAC Name |

methyl 3-[(5-bromothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO3S2/c1-22-17(21)15-11(19-16(20)12-7-8-14(18)23-12)9-13(24-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHMBNYIXAKGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid, followed by amide formation with an appropriate amine. The final step involves esterification to introduce the methyl ester group. Reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like 1,4-dioxane or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, with bases such as potassium carbonate (K2CO3) in solvents like DMF.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Coupling: Palladium catalysts with bases like tripotassium phosphate (K3PO4) in 1,4-dioxane

Major Products

Substitution: Formation of new thiophene derivatives with different functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiophenes.

Coupling: Formation of biaryl derivatives.

Scientific Research Applications

methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups enhance its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and enzyme assays are often conducted to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

a) Substituent Effects on Molecular Weight and Lipophilicity

- The target compound has the highest molecular weight (422.28 g/mol) due to the bulky 5-bromo-thiophene-amido group and phenyl substituent.

- Methyl 3-[(4-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate (355.38 g/mol) is lighter than the target due to the smaller fluorobenzoyl group instead of the bromothiophene-amido. Fluorine’s electronegativity may enhance polarity but reduce lipophilicity compared to bromine.

- Methyl 3-amino-5-bromothiophene-2-carboxylate (234.08 g/mol) lacks the phenyl group and amido-linked thiophene, resulting in significantly lower weight and simpler structure.

b) Functional Group Impact on Reactivity and Bioactivity

- Amido vs.

- Bromine Position: The target’s bromine on the thiophene-amido moiety contrasts with methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate , where bromine is on the phenyl ring. This positional difference may alter electronic properties (e.g., dipole moments) and steric interactions.

- Phenyl vs.

Biological Activity

Methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene derivatives class. Thiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a bromine atom and a phenyl group, enhancing its chemical reactivity. The structural formula can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Thiophene Ring | A five-membered ring containing sulfur, contributing to the compound's electronic properties. |

| Bromine Atom | Enhances reactivity and potential for substitution reactions. |

| Phenyl Group | Increases binding affinity to biological targets. |

The biological activity of methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and phenyl groups enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : It may bind to receptors, altering signaling pathways that contribute to cellular responses.

Biological Activity Studies

Recent studies have investigated the antimicrobial and anticancer properties of this compound. The following sections summarize key findings from various research efforts.

Antimicrobial Activity

Research indicates that methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate exhibits significant antimicrobial activity against various bacterial strains. For instance:

- In vitro assays showed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 25 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM.

- Mechanistic Insights : Flow cytometry analysis indicated that the compound activates caspase pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the efficacy against resistant bacterial strains.

- Results : Showed a minimum inhibitory concentration (MIC) of 20 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

-

Study on Anticancer Effects :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Results : Indicated a dose-dependent reduction in cell viability with IC50 values around 30 µM for MCF-7 cells.

Q & A

Basic: What are the primary synthetic routes for methyl 3-(5-bromothiophene-2-amido)-5-phenylthiophene-2-carboxylate, and what intermediates are critical?

Methodological Answer:

The synthesis involves multi-step routes:

Thiophene Core Formation : Use Gewald or Suzuki coupling reactions to construct the thiophene backbone. Gewald reactions allow introduction of amino/ester groups, while Suzuki couplings enable aryl group attachments (e.g., phenyl) .

Bromination : Regioselective bromination at the 5-position of the thiophene ring using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

Amide Coupling : React 5-bromothiophene-2-carboxylic acid with 3-amino-5-phenylthiophene-2-carboxylate via EDCI/HOBt-mediated coupling in anhydrous DCM/THF .

Key Intermediates :

- 3-Amino-5-phenylthiophene-2-carboxylate (precursor for amide bond formation) .

- 5-Bromothiophene-2-carboxylic acid (brominated intermediate) .

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

- X-ray Crystallography : Resolve bond angles, dihedral angles, and packing motifs. Use SHELXL for refinement (e.g., to confirm bromine placement and amide planarity) .

- NMR Spectroscopy :

- H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for phenyl, δ 6.8–7.1 ppm for thiophene) and amide NH (δ 8.5–9.0 ppm) .

- C NMR: Confirm ester carbonyl (~165–170 ppm) and amide carbonyl (~168–172 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS for [M+H] at m/z 422.98) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

Advanced: What computational approaches are used to predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., kinases). Focus on bromothiophene’s halogen bonding with active-site residues .

- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns) to assess target engagement .

- QSAR Models : Use Hammett constants (σ) of substituents (e.g., Br vs. Cl) to correlate electronic effects with bioactivity .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

- Antiproliferative Activity : MTT assay against HeLa or MCF-7 cells (IC reported at 12–15 μM in similar thiophenes) .

- Antimicrobial Screening : Microdilution method (MIC ≤ 50 μg/mL considered active) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ .

Advanced: How can contradictory bioactivity data between similar derivatives be resolved?

Methodological Answer:

| Contradiction | Resolution Strategy | Example |

|---|---|---|

| Varying IC | Compare assay conditions (e.g., serum concentration affecting compound stability) | IC of 10 μM vs. 25 μM due to 10% FBS in media |

| Selectivity | Profile against related enzymes (e.g., EGFR vs. HER2) to identify off-target effects | 10-fold selectivity for EGFR over HER2 |

Advanced: What strategies ensure regioselective bromination of the thiophene ring?

Methodological Answer:

- Directing Groups : The 2-carboxylate ester directs bromination to the 5-position via resonance stabilization .

- Solvent Effects : Use DMF to polarize NBS and enhance electrophilic attack at electron-rich positions .

- Validation : H NMR coupling patterns (e.g., singlet for H-4 in 5-bromo derivative) confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.